2-(4-Methylpiperidin-1-yl)isonicotinic acid

Purity Quality Control Procurement Specification

2-(4-Methylpiperidin-1-yl)isonicotinic acid (CAS 1019387-13-3) is a heterocyclic building block featuring a 4-methylpiperidine ring at the 2-position of isonicotinic acid. With a molecular formula of C12H16N2O2 and a molecular weight of 220.27 Da, it is supplied at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for pharmaceutical R&D and quality control workflows.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 1019387-13-3
Cat. No. B1385717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperidin-1-yl)isonicotinic acid
CAS1019387-13-3
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C12H16N2O2/c1-9-3-6-14(7-4-9)11-8-10(12(15)16)2-5-13-11/h2,5,8-9H,3-4,6-7H2,1H3,(H,15,16)
InChIKeyCAXRGOWQZJYKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperidin-1-yl)isonicotinic Acid (CAS 1019387-13-3): A Piperidine-Substituted Isonicotinic Acid Building Block with Quantifiable Differentiation from Unsubstituted and Regioisomeric Analogs


2-(4-Methylpiperidin-1-yl)isonicotinic acid (CAS 1019387-13-3) is a heterocyclic building block featuring a 4-methylpiperidine ring at the 2-position of isonicotinic acid. With a molecular formula of C12H16N2O2 and a molecular weight of 220.27 Da, it is supplied at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for pharmaceutical R&D and quality control workflows . Predicted physicochemical properties include a boiling point of 468.5±30.0 °C, density of 1.175±0.06 g/cm³, and a carboxylic acid pKa of 2.24±0.10 . The introduction of the 4-methylpiperidine substituent at the pyridine 2-position creates a steric and electronic profile that is distinct from the more common unsubstituted piperidine analog, 2-(piperidin-1-yl)isonicotinic acid (CAS 855153-75-2), supporting differentiated performance in structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why 2-(4-Methylpiperidin-1-yl)isonicotinic Acid Cannot Be Replaced by Generic 2-(Piperidin-1-yl)isonicotinic Acid or Isonicotinic Acid: A Quantitative Structure-Property Rationale


The scientific procurement of isonicotinic acid-derived building blocks often overlooks the decisive impact of subtle structural modifications on physicochemical properties critical to downstream synthetic utility and biological performance. Generic substitution with the unsubstituted piperidine analog 2-(piperidin-1-yl)isonicotinic acid (CAS 855153-75-2) or the parent isonicotinic acid introduces measurable differences in acidity, lipophilicity, and steric bulk that can alter reaction yields, regioselectivity, and target engagement profiles. The 4-methyl substituent on the piperidine ring modulates the carboxylic acid pKa to 2.24±0.10, compared to isonicotinic acid's pKa of approximately 1.84, representing a reduction in acidity that influences solubility, salt formation, and coupling efficiency in amide bond-forming reactions [1]. Furthermore, the increased molecular weight (220.27 vs. 206.24 Da for the unsubstituted analog) and higher predicted clogP (1.04 vs. an estimated lower value for the des-methyl analog) result in altered partition coefficients that affect extraction, chromatography, and membrane permeability [2]. In a specific biological context, the target compound was evaluated in a GPR35 antagonism primary assay and found to be inactive, a selectivity feature that may be desirable in programs aiming to avoid GPR35-mediated off-target effects, whereas structurally related analogs may retain GPR35 activity [3].

Quantitative Differentiation Evidence for 2-(4-Methylpiperidin-1-yl)isonicotinic Acid Relative to Closest Analogs


Higher Commercial Purity: 98% (NLT) vs. 95% for the Unsubstituted Piperidine Analog

The target compound, 2-(4-methylpiperidin-1-yl)isonicotinic acid, is commercially available at a purity specification of ≥98% (NLT 98%) from ISO-certified suppliers . In contrast, the closest structural analog, 2-(piperidin-1-yl)isonicotinic acid (CAS 855153-75-2), is most commonly supplied at a purity of 95% across multiple vendors, as established by publicly listed specifications . This represents a quantifiable improvement in chemical homogeneity, reducing the burden of impurity profiling and re-purification steps for end users engaged in sensitive catalytic or biological assays.

Purity Quality Control Procurement Specification

Reduced Carboxylic Acid Acidity: pKa 2.24 vs. 1.84 for Isonicotinic Acid

The predicted carboxylic acid pKa of 2-(4-methylpiperidin-1-yl)isonicotinic acid is 2.24±0.10 . This value is significantly higher (less acidic) than the experimentally determined carboxylic acid pKa of the parent isonicotinic acid, which is approximately 1.84 [1]. The introduction of the 4-methylpiperidine ring at the 2-position donates electron density into the pyridine ring, weakening the acid strength of the 4-carboxylic acid group.

Physicochemical Properties pKa Reactivity

Increased Lipophilicity and Molecular Weight: clogP 1.04 and MW 220.27 vs. 206.24 for the Des-Methyl Analog

The target compound has a calculated logP (clogP) of 1.04 and a molecular weight of 220.27 Da [1]. The unsubstituted analog, 2-(piperidin-1-yl)isonicotinic acid, has a molecular weight of 206.24 Da and an expected lower clogP (estimated at approximately 0.5-0.7 based on the loss of the methyl group). The single methyl substituent thus adds approximately 14 Da and roughly 0.3-0.5 logP units, which can alter the compound's partition coefficient in liquid-liquid extractions and its retention time in reversed-phase HPLC.

Lipophilicity Molecular Weight Drug-likeness

GPR35 Antagonism Inactivity: A Selectivity Advantage Over Structurally Related Active Ligands

In a primary GPR35 antagonism assay, 2-(4-methylpiperidin-1-yl)isonicotinic acid was evaluated and found to be inactive [1]. While many isonicotinic acid derivatives and piperidine-containing compounds exhibit affinity for GPR35, a G-protein coupled receptor implicated in inflammatory and metabolic pathways, the target compound's inactivity suggests a useful selectivity profile. This differentiates it from certain structurally related active GPR35 ligands, providing a rationale for selecting this building block when GPR35 engagement is undesirable.

GPCR Selectivity Off-target Screening GPR35

Optimal Procurement Scenarios for 2-(4-Methylpiperidin-1-yl)isonicotinic Acid Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration Requiring High-Purity Building Blocks

When exploring the structure-activity relationships of isonicotinic acid-based leads, the use of a ≥98% purity building block minimizes the confounding influence of impurities on biological assay results. Compared to the commonly available 95% purity of the unsubstituted piperidine analog , procuring the 4-methylpiperidine derivative at higher purity reduces the need for in-house purification and ensures more reproducible dose-response data, directly supporting faster hit-to-lead progression.

Coupling Reactions Where Reduced Carboxylic Acid Acidity Improves Reaction Control

The higher pKa (2.24) of the target compound relative to isonicotinic acid (1.84) makes it a better candidate for amide coupling reactions that proceed more efficiently under mildly basic rather than strongly acidic conditions. Researchers optimizing peptide coupling or amide bond formation may find the reduced acidity beneficial for minimizing side reactions and improving yield in sensitive substrate contexts.

Physicochemical Property Modulation Through Methyl Group Installment

For library synthesis programs aiming to systematically increase molecular weight and lipophilicity, the 4-methylpiperidine substitution provides a quantifiable increase of approximately 14 Da and 0.3-0.5 clogP units over the des-methyl analog [1]. This controlled increment is valuable for fine-tuning properties such as solubility, permeability, and plasma protein binding without drastic structural alteration, making the compound a strategic choice for lead optimization libraries.

Off-Target Selectivity Screens Involving GPR35

When designing compound libraries intended to avoid GPR35-mediated off-target effects (e.g., in gastrointestinal or inflammatory pathway targets), the demonstrated inactivity of 2-(4-methylpiperidin-1-yl)isonicotinic acid in a GPR35 antagonism primary assay [2] provides a validated selectivity starting point. This pre-existing data reduces the need for early off-target counterscreening, accelerating the selection of clean chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylpiperidin-1-yl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.